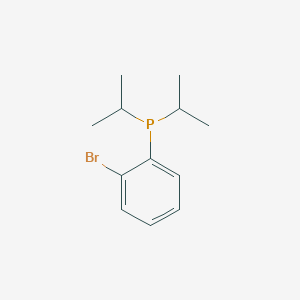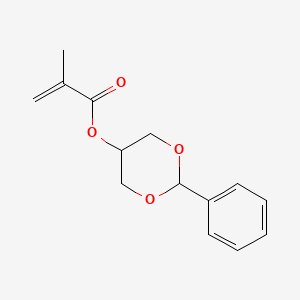
2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate is an organic compound characterized by a dioxane ring fused with a phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 grams, and a reaction time of 4 hours. The product is then isolated using a mixture of toluene and ligroin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its ester and phenyl groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The pathways involved may include ester hydrolysis, nucleophilic attack, and aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A similar compound with a hydroxyl group instead of the ester group.
1,3-Dioxan-5-ol, 5-ethynyl-2-phenyl-4-(2-propen-1-yl): Another related compound with an ethynyl group.
Uniqueness
2-Phenyl-1,3-dioxan-5-yl 2-methylprop-2-enoate is unique due to its specific combination of a dioxane ring, phenyl group, and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in synthesis and research.
Properties
CAS No. |
419568-79-9 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-10(2)13(15)18-12-8-16-14(17-9-12)11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
InChI Key |
PTUDBTQYRHGSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


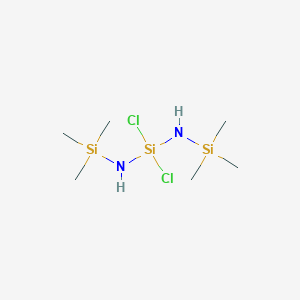
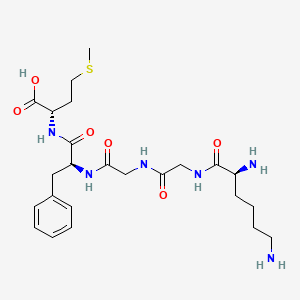
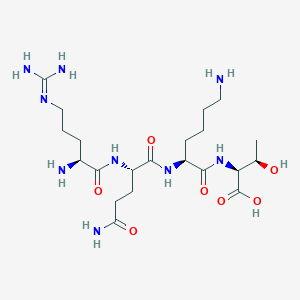
![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
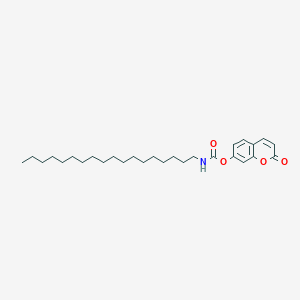
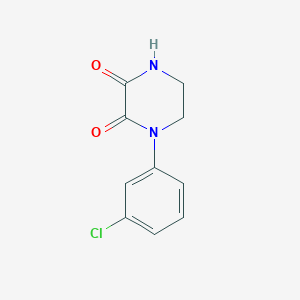
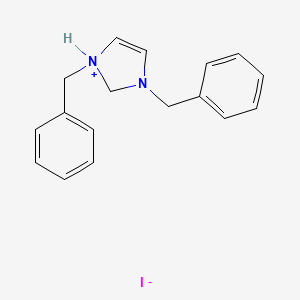
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)
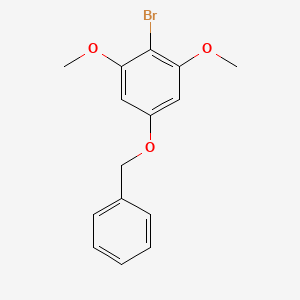
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
